molecular formula C15H12Cl2N4S B12153563 5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12153563
M. Wt: 351.3 g/mol
InChI Key: ADSOTOKRHKLAKG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine (CAS: 676239-92-2) is a triazole derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a (3-chlorophenyl)methylthio moiety at position 3, and an amine group at position 2. Its molecular structure combines aromatic chlorophenyl groups with a sulfur-containing side chain, which may enhance lipophilicity and influence binding interactions in biological systems. This compound is part of a broader class of triazole derivatives investigated for their antimicrobial, anticancer, and enzyme-modulating properties .

Properties

Molecular Formula

C15H12Cl2N4S

Molecular Weight

351.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12Cl2N4S/c16-12-6-4-11(5-7-12)14-19-20-15(21(14)18)22-9-10-2-1-3-13(17)8-10/h1-8H,9,18H2

InChI Key

ADSOTOKRHKLAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Key Structural Determinants of Activity

  • Halogen Position : Meta-chlorophenyl (as in the target compound) vs. para-chlorophenyl substituents alter steric and electronic interactions. For example, 5-(3-chlorophenyl) analogs () show stronger anticancer activity due to optimized halogen bonding .
  • Sulfur-containing Groups : Methylthio vs. benzylthio moieties impact potency. The (3-chlorophenyl)methylthio group in the target compound may enhance membrane penetration compared to simpler methylthio derivatives .
  • Aromatic Substitutions : Schiff bases (e.g., in and ) introduce planar conjugated systems, improving DNA intercalation or enzyme binding .

Research Findings and Trends

  • Antimicrobial Activity : Triazole-thiol derivatives (e.g., and ) exhibit broad-spectrum activity, with MIC values ranging from 4–32 µg/mL against resistant pathogens .
  • Anticancer Potential: Compounds with fluorinated or furyl substituents ( and ) show selective cytotoxicity, often via apoptosis induction .
  • Structure-Activity Relationship (SAR) :
    • Para-substituted chlorophenyl groups enhance target affinity in enzyme inhibition assays.
    • Thiol or thione groups at C3 correlate with redox-modulating effects .

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